1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound features a fused ring system consisting of a pyrazole and a pyridine ring, making it part of a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The compound is primarily recognized for its role in drug discovery and development, particularly in targeting various biological pathways.
This compound is classified under heterocyclic compounds due to its unique structural framework that includes both nitrogen-containing rings. It is often synthesized for research purposes and has been the subject of various studies aimed at understanding its chemical properties and biological activities. The compound can be sourced from chemical suppliers specializing in fine chemicals and research reagents, such as Sigma-Aldrich and Benchchem .
The synthesis of 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine typically involves several methods:
The synthetic routes often require careful control of reaction conditions, including temperature, solvent choice (commonly ethanol or dimethylformamide), and the use of catalysts to enhance yields and selectivity. Characterization techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry are employed to confirm the structure of the synthesized compounds .
The molecular structure of 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine can be represented as follows:
The structural integrity and characteristics can be analyzed using various computational chemistry tools to predict stability and reactivity based on molecular dynamics simulations or density functional theory calculations.
1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine participates in several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific biological targets. The compound has been shown to bind to certain enzymes and receptors within cellular pathways:
Research indicates that its binding affinity and selectivity towards specific targets can lead to significant therapeutic effects in various disease models .
1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine has several significant applications:
The foundational synthetic strategies for pyrazolo[3,4-b]pyridines emerged through two dominant routes: pyridine-ring closure onto preformed pyrazole systems and pyrazole-ring construction on functionalized pyridine precursors. The latter approach proved particularly efficient for generating C3-aminopyrazolo[3,4-b]pyridines. A seminal method involved the condensation of 2-chloro-3-cyanopyridine derivatives with hydrazine hydrate under reflux conditions (e.g., ethylene glycol at 165°C, ethanol, or butanol), yielding 3-amino-1H-pyrazolo[3,4-b]pyridines in moderate to excellent yields (60–96%) [4]. This reaction proceeds via nucleophilic displacement of chlorine by hydrazine, followed by intramolecular cyclization through attack of the hydrazino group on the adjacent nitrile functionality [4].
Microwave-assisted synthesis later enhanced this methodology, reducing reaction times from hours to minutes (15 min at 50°C) while achieving 96% yields [4]. Alternative routes included:
Table 1: Key Early Synthetic Methods for Pyrazolo[3,4-b]pyridine Scaffolds
Precursor | Reagent/Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
2-Chloro-3-cyanopyridine | Hydrazine hydrate, ethylene glycol, 165°C | 3-Amino-1H-pyrazolo[3,4-b]pyridine | 60–82% | [4] |
2-Chloro-3-cyanopyridine | Hydrazine hydrate, MW, 50°C, 15 min | 3-Amino-1H-pyrazolo[3,4-b]pyridine | 96% | [4] |
Ethyl pyridine-2(1H)-thioacetate | Hydrazine hydrate, ethanol, reflux | 1H-Pyrazolo[3,4-b]pyridine | 75–90% | [4] |
6-Methoxy-1H-pyrazolo[3,4-b]pyridine | NBS, DMF, rt | 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine | 85% | [4] |
Tautomeric equilibria between 1H- and 2H-pyrazolo[3,4-b]pyridine forms initially complicated structural characterization. However, computational and experimental studies conclusively established the thermodynamic preference for the 1H-tautomer. AM1 calculations revealed a substantial energy difference of 37.03 kJ/mol (≈9 kcal/mol) favoring the 1H-tautomer due to optimal aromaticity across both rings [8]. This stability arises from the delocalization of the pyrazole nitrogen lone pair across the bicyclic system, maintaining full heteroaromatic character [4] [8].
In contrast, the 2H-tautomer disrupts peripheral conjugation and is typically observed only when the pyridine ring is non-aromatic (e.g., tetrahydropyridone derivatives) [8]. Database analyses (SciFinder, DrugBank) corroborate this predominance: Over 300,000 reported 1H-tautomers exist compared to only ≈83,000 2H-analogues, with the latter primarily stabilized by N2-substituents like methyl or phenyl [8]. Critically, all 14 pharmaceutical agents containing this scaffold in development or clinical use (e.g., vericiguat, riociguat) adopt the 1H-configuration [8]. Structural evidence from PubChem entries (CID 136264588 vs. CID 241369) further confirms that saturated variants like 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine exclusively adopt the 1H-form [2] [3].
Table 2: Comparative Analysis of Pyrazolo[3,4-b]pyridine Tautomers
Property | 1H-Tautomer | 2H-Tautomer |
---|---|---|
Energy (AM1) | 37.03 kJ/mol lower | Higher energy |
Aromaticity | Full 10π-electron system across both rings | Disrupted conjugation |
Representative Compounds | >300,000 (SciFinder) | ≈83,000 (mostly N2-substituted) |
Drug Development Status | 14 candidates (2 approved) | None |
Saturated Variants | Exclusive form (e.g., CID 136264588) | Not observed |
The C3-amino group of 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine serves as a versatile handle for structural diversification, driving pharmacological optimization. Early derivatization focused on Schiff base formation through condensation with aldehydes, yielding imines with enhanced bioactivity profiles. For example, condensation with p-chlorobenzaldehyde or 1H-indole-3-carbaldehyde produced antimicrobial and antiproliferative agents active against Fusarium oxysporum (MIC = 0.98 µg/mL) and breast adenocarcinoma cells (IC50 = 0.0001 µM) [9].
Significant breakthroughs emerged with the design of kinase-targeting derivatives. Incorporating 2,6-dichloro-3,5-dimethoxyphenyl motifs at C3 yielded potent FGFR inhibitors (e.g., compound 4a, FGFR1 IC50 = 0.3 nM). This scaffold’s binding mode involves critical hydrogen bonds between the C3-amide linker and Ala564/Glu562 residues, while the N1-H participates in a key interaction with Glu562 [5]. Structure-activity relationship (SAR) studies demonstrated that N-methylation of the pyrazolopyridine core abolished activity (IC50 > 5 µM), underscoring the indispensability of the N1-H for kinase inhibition [5].
Recent innovations leverage C3-amine modifications for dual-pathway therapeutics. Derivative 2 (from pyrazolo[3,4-b]pyridine series) exhibits dual sGC stimulation and AMPK inhibition, reducing pulmonary arterial hypertension (PAH) in vivo via synergistic vasodilation and vascular remodeling inhibition [1]. This bifunctional activity translated to decreased right ventricular systolic pressure (RVSP) and attenuated pulmonary artery medial thickness in hypoxic rat models [1].
Table 3: Pharmacologically Significant C3-Amine Modifications
C3 Modification | Biological Target/Activity | Potency/Efficacy | Application | |
---|---|---|---|---|
Schiff bases (e.g., 6b) | Antiproliferative | IC50 = 0.0001 µM (MCF7) | Breast cancer | [9] |
2,6-Dichloro-3,5-dimethoxyphenylamide | FGFR1 inhibition | IC50 = 0.3 nM | Anticancer | [5] |
N-Acylhydrazones | Analgesic | Not reported | Pain management | [4] |
Dual sGC stimulator/AMPK inhibitor | Pulmonary vasodilation & anti-remodeling | RVSP reduction >30% | Pulmonary arterial hypertension | [1] |
Summary of Key Compounds Mentioned:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9